molecular formula C12H21NO2 B2500266 N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide CAS No. 1286719-87-6

N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide

Cat. No. B2500266
CAS RN: 1286719-87-6
M. Wt: 211.305
InChI Key: XPYPVBIYZNAPAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide involves multi-step reactions. For instance, a similar compound, N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, was synthesized through the reaction of cyclopent-1-enecarbonyl isothiocyanate with phenethylamine in acetone . Another related compound, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, was obtained via a two-step synthesis involving a Dimroth reaction followed by amidation . These methods suggest that the synthesis of N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide would likely involve similar initial steps of functional group activation followed by a targeted reaction with an amine or alcohol to introduce the cyclopropyl and hydroxypropyl groups.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by various intramolecular and intermolecular interactions. For example, the crystal structure of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide is stabilized by intramolecular N-H···O interactions as well as intermolecular hydrogen bonds . The orientation of rings in these molecules can be quite distinct, as seen in the 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, where the cyclopropyl ring is almost perpendicular to the benzene ring . These structural analyses are crucial for understanding the three-dimensional conformation of N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and overall structure. The presence of amide, carbamothioyl, or hydroxamic groups can lead to various chemical reactions, including hydrogen bonding and interactions with biological macromolecules. For instance, the bioactivity of these compounds, such as their inhibitory activity against enzymes like angiotensin-converting enzyme, is a direct result of their chemical reactivity . The specific reactivity of N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide would depend on the exact nature of its functional groups and stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structures. The crystallographic data, such as space group, cell dimensions, and density, provide insights into the solid-state properties . The solubility, melting point, and stability of these compounds can be inferred from their molecular interactions and hydrogen bonding patterns observed in the crystal structures . The presence of hydroxyl or hydroxamic groups can also influence the hydrophilicity and, consequently, the pharmacokinetic properties of these molecules .

Case Studies and Bioactivity

Several of the compounds synthesized in this class have been evaluated for their biological activities. For example, the cytotoxicity of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide against A549 tumor cells was investigated, indicating its potential as an anticancer agent . The sodium channel blocking activity of cyclopentane-based compounds has been assessed in the context of pain management . Additionally, hydroxamic derivatives of cyclohexanedicarboxylic acid have shown potent inhibitory activity against angiotensin-converting enzyme, suggesting their use as antihypertensive agents . These case studies highlight the therapeutic potential of N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide and related compounds.

Scientific Research Applications

Polymerization and Material Science

  • Poly(N-isopropyl acrylamide) Synthesis

    The RAFT polymerization of N-isopropylacrylamide, a process relevant to drug delivery systems, shows that the right combination of RAFT chain transfer agent and initiating species can lead to controlled conditions conducive for polymerization (Convertine et al., 2004).

  • Biomimetic Nano-composites

    Acicular nano-hydroxyapatite was used to create biomimetic composites with polyamide, demonstrating physical and chemical properties similar to bone apatite. This finding is significant for biomaterials and tissue engineering applications (Wang et al., 2002).

Supramolecular Chemistry

  • Hydrogen Bonding in Crystal Structures: Research on disubstituted and trisubstituted cyclopentane derivatives, including 2-hydroxy-1-cyclopentanecarboxamides, revealed intricate patterns of supramolecular self-assembly through hydrogen bonding. This contributes to the understanding of molecular interactions and crystal engineering (Kălmăn et al., 2001).

Chemical Synthesis and Catalysis

  • Selective Hydrogenation Catalysts: Research shows that Pd nanoparticles on mesoporous graphitic carbon nitride are highly active for the selective formation of cyclohexanone from phenol. This finding is important for industrial chemical synthesis (Wang et al., 2011).

Drug Delivery and Biomedical Applications

  • Cyclodextrin-Polyamide Composites

    Cyclodextrins used as a finishing agent for polyamide fibers demonstrated improved antibiotic delivery properties, beneficial for biomedical and therapeutic applications (El Ghoul et al., 2008).

  • Cyclodextrin as an Anticancer Agent

    2-Hydroxypropyl-β-cyclodextrin, a derivative related to cyclopentanecarboxamide structures, has shown anticancer effects, particularly against leukemic cell lines, offering new avenues for cancer treatment (Yokoo et al., 2015).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-12(15,10-6-7-10)8-13-11(14)9-4-2-3-5-9/h9-10,15H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYPVBIYZNAPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCC1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide

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